molecular formula C11H11ClN2O3 B3129091 ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-67-1

ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No. B3129091
CAS RN: 339013-67-1
M. Wt: 254.67 g/mol
InChI Key: JRKIASFRFMNFMC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .


Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of a fusion of benzene and imidazole rings. This core is substituted with a chloro group at the 6-position, a methyl group at the 3-position, and an ethyl ester at the 1-position .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, largely dependent on the substituents present on the benzimidazole core. The presence of the ester group might make it susceptible to hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzimidazoles are generally stable compounds. The presence of the chloro, methyl, and ethyl ester substituents would likely affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antioxidant Capacity and Chemical Interactions

The study of antioxidant capacity in various compounds, including those related to ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, reveals complex reaction pathways. Some antioxidants can form coupling adducts, leading to oxidative degradation into marker compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate. This reaction pathway demonstrates the specificity of certain antioxidants in forming these adducts and their potential degradation products, necessitating further research to fully understand their contribution to total antioxidant capacity and relevance in various applications (Ilyasov et al., 2020).

Cheminformatics and Biological Activity

Benzimidazole derivatives, such as this compound, have been extensively studied for their cheminformatics properties and biological activities. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The variability in their chemical structures contributes to their diverse biological activities, making them significant in the development of new therapeutic agents (Boča et al., 2011).

Electrochemical Surface Finishing and Energy Storage

The application of this compound in electrochemical technologies, particularly in surface finishing and energy storage, showcases its potential in industrial processes. The compound's involvement in electroplating and energy storage, along with its integration into haloaluminate room-temperature ionic liquids, highlights its utility in enhancing the efficiency and sustainability of these technologies (Tsuda et al., 2017).

Synthesis and Application in Organic Chemistry

The synthesis of benzimidazoles and their utility in organic chemistry are of significant interest. This compound serves as an example of the synthetic versatility and application of benzimidazoles in developing compounds with potential biological and pharmacological activities. This highlights the continuous exploration of benzimidazoles in organic synthesis and their applications in medicinal chemistry (Ibrahim, 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some benzimidazole derivatives are known to interact with biological targets such as enzymes or receptors, leading to their various biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

ethyl 6-chloro-3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-3-17-11(16)14-9-6-7(12)4-5-8(9)13(2)10(14)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKIASFRFMNFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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ethyl 6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

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